1-Methyladamantane

Descripción

Significance and Research Context of 1-Methyladamantane

This compound is a polycyclic alkane characterized by a cage-like structure derived from adamantane (B196018) with a single methyl group substitution. nih.gov This seemingly simple modification imparts distinct physical and chemical properties that have captured the attention of researchers. Historically, this compound and its derivatives have been considered rare chemotypes, primarily due to challenges associated with their synthesis. acs.orgmadridge.org Existing methods were often deemed unsafe, yielded difficult-to-separate mixtures, or relied on costly starting materials, which limited their availability for widespread industrial and research applications. madridge.orgenamine.net

The primary driver for the renewed interest in this compound lies in its potential as a scaffold for creating novel molecules with significant biological activity. acs.org Its rigid, lipophilic nature makes it an attractive component in drug design, where it can influence a molecule's interaction with biological targets. veeprho.com The development of scalable and cost-effective synthesis routes is considered a crucial step to unlock the full potential of this compound and its derivatives for extensive scientific investigation. acs.orgacs.org

Scope of Academic Inquiry for this compound and its Derivatives

The academic inquiry surrounding this compound is diverse, spanning several key areas of chemical science. A significant focus is on its application in medicinal chemistry, particularly in the synthesis of antiviral agents. acs.orgenamine.net Researchers are actively exploring how the unique three-dimensional structure of the this compound core can be functionalized to create potent inhibitors of viral entry and replication. acs.orgnih.gov

Beyond its medicinal applications, this compound serves as a valuable intermediate in organic synthesis. veeprho.comontosight.ai Its structural rigidity and predictable reactivity at the bridgehead positions make it a useful building block for constructing more complex adamantane derivatives. veeprho.comgoogle.com Furthermore, the thermal stability and robust nature of the adamantane cage have led to investigations into the use of this compound in materials science for the development of novel polymers and nanomaterials. ontosight.ai The study of its chemical reactivity, including reactions like bromination and methylation, continues to provide fundamental insights into the behavior of caged hydrocarbons. researchgate.netacs.org

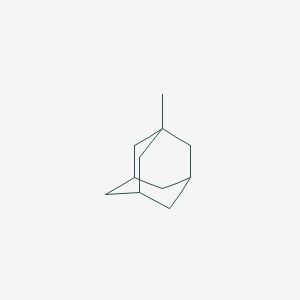

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18/c1-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUCFTVAWGRMTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227617 | |

| Record name | 1-Methyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-91-2 | |

| Record name | 1-Methyladamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyladamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 Methyladamantane

Established Synthetic Approaches to 1-Methyladamantane

The synthesis of this compound, a cage-like hydrocarbon, has been approached through various chemical strategies. These methods primarily include isomerization and alkylation reactions, each with distinct advantages and limitations.

Isomerization Reactions for this compound Synthesis

Isomerization reactions represent a common pathway to obtain this compound. One such method involves the aluminum chloride (AlCl₃) catalyzed isomerization of exo-tetramethylenenorbornane, which can yield up to 98% of the desired this compound. oregonstate.edu However, this equilibrium reaction also produces the 2-methyl isomer as a minor impurity. oregonstate.edu Another approach utilizes the skeletal rearrangement of perhydroacenaphthene (B1583686) under the influence of a Lewis acid catalyst like HF·BF₃. This solvent-free process is advantageous for its potential catalyst recovery and high selectivity. Furthermore, the isomerization of 4-homoprotoadamantane using an acid catalyst such as aluminum chloride also leads to the formation of this compound. evitachem.com

Alkylation Reactions in this compound Synthesis

Alkylation provides a direct route to introduce a methyl group onto the adamantane (B196018) core. chembk.com Friedel-Crafts alkylation reactions are a well-known method, though they can sometimes result in a mixture of substitution products, necessitating careful control of reaction conditions for selective synthesis. researchgate.net A specific protocol for the methylation of adamantane derivatives has been optimized using aluminum chloride (AlCl₃) and tetramethylsilane (B1202638) as the methylating agent. researchgate.net This method has been shown to be effective for the exhaustive methylation of all available bridgehead positions. researchgate.net

Optimized and Scalable Synthesis Protocols for this compound

Recognizing the limitations of existing methods, such as safety concerns, inseparable mixtures, or the use of expensive starting materials, significant research has focused on developing optimized and scalable synthesis protocols for this compound and its derivatives. enamine.net One such approach has enabled the multi-hundred gram synthesis of this compound, making this compound more accessible for broader research and industrial applications. acs.org

A notable scalable synthesis involves the preparation of a key precursor, (1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid. acs.orgenamine.net This process highlights innovations such as stacked injections in preparative chiral chromatography for efficient enantioseparation. acs.orgenamine.net The reduction of a bromide precursor using lithium aluminum hydride (LiAlH₄) has been identified as a less efficient method on a large scale. enamine.net To improve this, the addition of a catalytic amount of tributyltin hydride was found to decrease the reaction time, although scaling this particular procedure led to an increase in side-products. enamine.net

For the synthesis of related methylated adamantanes, a regioselective route for producing 1,3,5-trimethyl-adamantane and 1,3,5,7-tetramethyl-adamantane has been developed via the alkylation of 1,3-dimethyl-adamantane, achieving yields of approximately 60% and 80%, respectively. acs.orgx-mol.net

Below is a table summarizing various synthetic approaches to this compound and its derivatives:

| Starting Material | Reagents/Catalyst | Product | Yield | Key Features |

| exo-Tetramethylenenorbornane | AlCl₃ | This compound | 98% | Isomerization reaction; produces 2-methyl isomer as impurity. oregonstate.edu |

| Perhydroacenaphthene | HF·BF₃ | 1,3-Dimethyladamantane (B135411) | >90% selectivity | Solvent-free isomerization; catalyst can be recovered. |

| Adamantane Derivatives | AlCl₃, Tetramethylsilane | Methylated Adamantanes | 62-86% | Exhaustive methylation of bridgehead positions. researchgate.net |

| 1,3-Dimethyladamantane | Alkylation agents | 1,3,5-Trimethyladamantane | ~60% | Regioselective alkylation. acs.orgx-mol.net |

| 1,3-Dimethyladamantane | Alkylation agents | 1,3,5,7-Tetramethyladamantane | ~80% | Regioselective alkylation. acs.orgx-mol.net |

Derivatization and Functionalization Strategies of the this compound Core

The rigid, three-dimensional structure of the this compound core makes it an attractive scaffold in medicinal chemistry and materials science. nih.gov Strategies to derivatize and functionalize this core are crucial for tuning its properties and creating novel molecules.

Bridgehead Functionalization of Adamantane Derivatives

The bridgehead positions (tertiary carbons) of the adamantane cage are the most reactive sites for functionalization. The bromination of this compound has been studied, confirming that substitution occurs at these bridgehead positions. core.ac.uk Various methods have been developed for the selective functionalization of adamantane at these sites. researchgate.net For instance, adamantane can be selectively acetylated at the 1-position using diacetyl under irradiation to yield 1-acetyladamantane. nih.gov

Site-Selective Functionalization Approaches

Achieving site-selectivity in the functionalization of adamantane derivatives is a key challenge. Research has explored photocatalytic methods for the regioselective functionalization of tertiary C(sp³)–H bonds. For example, 1,3-dimethyladamantane has shown high regioselectivity in asymmetric sulfonylation under visible-light catalysis.

Radical functionalization methods have also proven effective. nih.gov For instance, the adamantyl radical can be generated and subsequently used in reactions, such as the synthesis of β-alkylated ketones. nih.gov These strategies allow for the introduction of various functional groups at specific positions on the adamantane core, enabling the synthesis of a diverse range of derivatives. mdpi.com

A summary of functionalization reactions on adamantane derivatives is provided below:

| Adamantane Derivative | Reagents/Conditions | Product | Yield/Selectivity | Reaction Type |

| Adamantane | Diacetyl, irradiation | 1-Acetyladamantane | Sole regioisomer | Acetylation nih.gov |

| 1,3-Dimethyladamantane | Visible-light catalysis, sulfonylation reagents | Asymmetrically sulfonated product | 84–90% ee | Photocatalytic C-H Functionalization |

| Adamantane | Benzophenone, UV activation | 1-Adamantyl derivatives | - | Radical Functionalization nih.gov |

Chiral Synthesis and Enantioseparation of this compound Derivatives

The synthesis of chiral, non-racemic this compound derivatives is a significant challenge in organic chemistry, primarily due to the molecule's rigid, cage-like structure. All 1,2-disubstituted adamantane derivatives are inherently chiral, and their enantiomerically pure forms are sought after for various applications, including enantioselective catalysis and medicinal chemistry. mdpi.com

One established method for obtaining chiral adamantane derivatives involves the resolution of racemic mixtures. A notable example is the resolution of 2-methyl-1-boraadamantane. This is achieved by fractional crystallization of its diastereomeric complexes formed with a chiral amine, such as (S)-(-)- or (R)-(+)-phenylethylamine. mathnet.ru The separated diastereomers can then be converted into optically active 1-hydroxy-2-methyladamantanes with high enantiomeric excess (ee). mathnet.ru For instance, (S,S)-3, a diastereomeric complex, can be obtained with ≥ 96% diastereomeric excess through six sequential crystallizations from hexane (B92381). mathnet.ru

Another approach involves preparative chiral chromatography. This technique has been effectively used for the enantio-resolution of chiral cage compounds like (1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid. enamine.netacs.org The use of stacked injections in preparative chiral chromatography has been shown to be a cost-effective and efficient method for large-scale separations. enamine.netacs.org A polysaccharide-based chiral stationary phase, specifically Chiralcel OJ-H, with a mobile phase of hexane and isopropyl alcohol, has proven effective for this purpose. enamine.net

The synthesis of enantiomerically pure 1,2-disubstituted adamantane derivatives can also be achieved through asymmetric synthesis, starting from achiral precursors. mdpi.com For example, ketoolefins derived from bicyclo[3.3.1]nonanes are versatile starting materials for constructing substituted adamantane cores. mdpi.com Asymmetric reactions and enantiomeric resolution steps can be employed to convert these precursors into enantiomerically pure products. mdpi.com

A multi-step synthesis of 1,2-diaminoadamantane has been developed, which involves the resolution of the final racemic product into individual enantiomers. mdpi.com This method is advantageous as it often avoids the need for column chromatography, with crystalline products being easily precipitated or recrystallized. mdpi.com

The table below summarizes a key chiral resolution method for a this compound precursor.

Table 1: Chiral Resolution of 2-Methyl-1-boraadamantane

| Chiral Auxiliary | Diastereomeric Complex | Number of Crystallizations | Diastereomeric Excess (de) | Final Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| (S)-(-)-phenylethylamine | (S,S)-3 | 6 | ≥ 96% | (S)-(+)-1-hydroxy-2-methyladamantane | 96% |

Data sourced from Gurskii et al. mathnet.ru

Mechanistic Investigations of this compound Reactions

Radical-Induced Processes in Adamantane Rearrangements

Radical-induced rearrangements play a crucial role in the chemistry of adamantane and its derivatives. For instance, the thermal isomerization of homoadamantane (B8616219) to a mixture of this compound and 2-methyladamantane (B1584094) at 400°C proceeds through a radical-induced mechanism. rsc.org This reaction is notably accelerated by the presence of a radical initiator. rsc.org

The proposed mechanism involves the following key steps:

Initiation: The reaction is initiated by the abstraction of a hydrogen atom from the 3- or 4-position of homoadamantane. rsc.org

Rearrangement: The resulting homoadamantyl radicals undergo rearrangement via an elimination-readdition process. rsc.org

Chain Transfer: The chain reaction is propagated through hydrogen abstraction by the 1- and 2-adamantylmethyl radicals. rsc.org

Studies using isotopically labeled homoadamantane, such as [4-¹³C]-, [4,4-D₂]-, and [3,6-D₂]-homoadamantane, have provided strong evidence for this mechanism. rsc.org The distribution of isotopes in the resulting 1- and 2-methyladamantane products is consistent with the proposed radical-induced pathway.

The formation of adamantyl radicals can also be achieved through other methods, such as the photolytic cleavage of a chlorine radical from a nickel complex, which then performs a hydrogen atom transfer (HAT) with adamantane. nih.gov The adamantyl radical can then participate in various reactions, including addition to alkenes. nih.gov

Carbenium Ion Intermediates in Adamantane Chemistry

Carbenium ions are key intermediates in many reactions involving the adamantane framework. researchgate.net The high stability of the 1-adamantyl cation, a tertiary carbenium ion, is a driving force in many adamantane rearrangements and functionalization reactions. researchgate.netacs.org These reactions often proceed through an ionic mechanism, as evidenced by the acceleration of bromination rates in the presence of Lewis acids. wikipedia.org

The solvolysis of protoadamantane (B92536) derivatives provides a clear example of carbenium ion-mediated rearrangements. For instance, the solvolysis of both endo- and exo-4-methyl-protoadamantan-4-ol leads to the formation of 1-methyl-adamantan-2-ol through a common carbenium ion intermediate. mdpi.com The chirality of the bridged carbocation intermediate in these rearrangements is noteworthy, as it can lead to products with high enantiopurity. mdpi.com

In the context of the methanol-to-olefins (MTO) reaction over zeolite catalysts, cyclic carbenium ions, such as polymethylcyclopentenyl cations and polymethylbenzenium cations, have been identified as crucial intermediates. nih.gov These species, confined within the zeolite pores, act as co-catalysts for the conversion of methanol (B129727) to olefins. nih.gov

The table below illustrates the products formed from the solvolysis of methyl-substituted protoadamantanols, highlighting the role of carbenium ion intermediates.

Table 2: Products of Protoadamantanol Solvolysis

| Starting Material | Intermediate | Product |

|---|---|---|

| endo-4-methyl-protoadamantan-4-ol | carbenium ion 117 | 1-methyl-adamantan-2-ol |

Data sourced from MDPI mdpi.com

Electrophilic Reaction Mechanisms Involving this compound

The rigid and sterically hindered nature of the adamantane cage influences its reactivity in electrophilic reactions. The electrophilic bromination of adamantane, for example, readily occurs at the bridgehead positions to form 1-bromoadamantane (B121549). wikipedia.org This reaction proceeds via an ionic mechanism, with the rate being accelerated by Lewis acids. wikipedia.org

In the case of more complex adamantane derivatives, such as trans-(1-methyl-2-adamantylidene)-1-methyladamantane, electrophilic bromination reveals intricate mechanistic details. acs.orgacs.orgnih.gov The reaction with bromine in chlorinated hydrocarbon solvents can yield either a bromonium polybromide ion pair or a substitution product, depending on the bromine concentration. acs.orgacs.orgnih.gov

The initial step is the formation of a 1:1 π-complex between the olefin and bromine. acs.orgacs.orgnih.gov This complex then evolves into a bromonium tribromide ion pair. acs.orgacs.orgnih.gov At high bromine concentrations, the bromonium ion is stabilized and does not proceed to products. acs.orgacs.orgnih.gov However, at very low bromine concentrations, a rearranged substitution product is rapidly formed. acs.orgacs.orgnih.gov The kinetics of this process indicate that the formation of the ionic intermediate is a reversible process. acs.orgacs.orgnih.gov

The steric strain introduced by the methyl groups in trans-(1-methyl-2-adamantylidene)-1-methyladamantane significantly affects the reactivity of the double bond compared to the parent adamantylideneadamantane. acs.org

Thermal Decomposition Pathways of this compound

The thermal decomposition of this compound is of interest in the context of high-energy-density fuels. univ-smb.fr ReaxFF molecular dynamics simulations have been employed to investigate the pyrolysis and oxidation mechanisms of this compound. univ-smb.frresearchgate.netdeepmodeling.com

The primary decomposition pathways for this compound involve a series of dehydrogenation and ring-opening reactions. univ-smb.fr The initial step is often the loss of a hydrogen atom, followed by the breaking of C-C bonds within the cage structure. univ-smb.fr The bridge carbon atom serves as the initial site for both dehydrogenation and ring opening. univ-smb.fr

Key decomposition pathways identified include:

C₁₁H₁₈ → C₁₁H₁₆

C₁₁H₁₈ → C₁₁H₁₅ → C₂H₄ + C₉H₁₁

The resulting smaller hydrocarbon fragments, such as C₉H₁₁, undergo further bond-breaking to form linear hydrocarbon chains. univ-smb.fr

The decomposition behavior is dependent on both temperature and oxygen concentration. univ-smb.fr At lower temperatures, reactions with OH and HO₂ radicals are more prevalent, while at higher temperatures, reaction with O₂ is the preferred pathway. univ-smb.fr The decomposition energy barrier for this compound is lower than that of unsubstituted adamantane, indicating it is less thermally stable. univ-smb.fr

The table below summarizes the key decomposition reactions of this compound.

Table 3: Key Thermal Decomposition Reactions of this compound

| Reactant | Primary Decomposition Products |

|---|---|

| C₁₁H₁₈ (this compound) | C₁₁H₁₆ |

| C₁₁H₁₈ (this compound) | C₁₁H₁₅ |

Data sourced from Song et al. univ-smb.fr

Spectroscopic Characterization and Structural Analysis of 1 Methyladamantane

Advanced Spectroscopic Techniques for 1-Methyladamantane and its Derivatives

A variety of advanced spectroscopic techniques are employed to characterize this compound and its related compounds. These methods provide detailed information about the molecule's structure, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For adamantane (B196018) derivatives, both ¹H and ¹³C NMR provide critical data for identifying the positions of substituents. researchgate.netacs.org

In the case of this compound, the ¹³C NMR spectrum shows distinct signals for the different carbon atoms in the adamantane cage and the methyl group. The chemical shifts are influenced by the substitution pattern, and these shifts can be used to distinguish between different isomers. researchgate.net For instance, the ¹³C NMR chemical shifts for adamantane are observed at 28.46 and 37.85 ppm, corresponding to the methine and methylene (B1212753) carbons, respectively. wikipedia.org The introduction of a methyl group at the 1-position induces shifts in the signals of the cage carbons. researchgate.net

¹H NMR spectroscopy is also used for structural assignment. lookchem.com The proton spectrum of adamantane itself shows two poorly resolved signals. wikipedia.org In this compound, the methyl protons give a distinct signal, and the protons on the adamantane cage are also shifted due to the presence of the methyl group. acs.org Two-dimensional NMR techniques, such as COSY and HETCOR, are often used to assign the complex proton and carbon spectra of substituted adamantanes. srce.hr

| Compound | C1 | C2, C8, C9 | C3, C5, C7 | C4, C6, C10 | CH₃ |

|---|---|---|---|---|---|

| Adamantane | 28.46 | 37.85 | 28.46 | 37.85 | - |

| This compound | ~30-32 | ~38-40 | ~28-30 | ~38-40 | ~12-15 |

Note: The chemical shifts for this compound are approximate and can vary depending on the solvent and experimental conditions. The table illustrates the expected relative shifts upon methylation.

Mass Spectrometry (MS) Techniques for Identification and Fragmentation Analysis

Mass spectrometry is a crucial technique for identifying adamantane derivatives and studying their fragmentation patterns. prepchem.com The mass spectrum of adamantane is characterized by a prominent molecular ion peak (M⁺) at m/z = 136. wikipedia.org Its fragmentation leads to other significant signals at m/z = 93, 80, and 79. wikipedia.org

For this compound, the molecular ion peak appears at m/z = 150. prepchem.com The fragmentation of this compound and other alkylated adamantanes typically involves the loss of alkyl groups. sysydz.netmsu.edu For example, the loss of the methyl group from this compound would result in a fragment ion at m/z = 135. researchgate.net The analysis of these fragmentation patterns is essential for the structural confirmation of adamantane derivatives found in complex mixtures like crude oil. researchgate.net Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and two-dimensional gas chromatography-time-of-flight mass spectrometry (GCxGC-TOFMS) are used for the detailed analysis of these compounds. sysydz.net

| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |

|---|---|---|

| Adamantane | 136 | 93, 80, 79 |

| This compound | 150 | 135, 93, 79 |

Optical and Electronic Spectroscopy of Methylated Adamantanes

The electronic and optical properties of methylated adamantanes have been investigated using techniques like photoelectron spectroscopy, UV absorption, and fluorescence spectroscopy. acs.orgnih.govacs.org These studies reveal how methylation affects the electronic structure of the adamantane cage. acs.org

Valence photoelectron spectra show that adding methyl groups to the adamantane core lowers the ionization potential. acs.orgacs.org This is attributed to the screening effect of the methyl groups on the resulting positive charge after ionization. acs.org UV absorption spectra of methylated adamantanes show similarities to pristine adamantane, but with shifts in the energy of certain electronic transitions. acs.orgacs.org Interestingly, unlike many functionalized diamondoids where fluorescence is quenched, methylated adamantanes have been shown to fluoresce in the gas phase. acs.orgnih.gov The fluorescence emission spectra are similar to that of adamantane. acs.org

| Compound | Experimental Ionization Potential (eV) | First Excitation Energy (3s Rydberg-like state) (eV) |

|---|---|---|

| Adamantane | 9.23(1) | 6.49 |

| This compound | 9.19(1) | 6.51(1) |

| 1,3-Dimethyladamantane (B135411) | 9.14(2) | 6.53(2) |

| 1,3,5-Trimethyladamantane | 9.09(1) | 6.55(2) |

Data sourced from J. Am. Chem. Soc. 2017, 139, 32, 11132–11137. acs.org

Vibrational Spectroscopy (Infrared and Raman) Applications

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the molecular vibrations of this compound and its derivatives. prepchem.com The vibrational spectra are sensitive to the molecular structure and symmetry. researchgate.net

The IR spectrum of this compound shows characteristic C-H stretching and bending vibrations. prepchem.com The adamantane cage itself has a number of characteristic vibrational modes. wikipedia.org Raman spectroscopy is also a powerful tool for studying these molecules, as the highly symmetric vibrations of the adamantane cage are often strong in the Raman spectrum. researchgate.netucl.ac.uk Studies have shown that the vibrational spectra can be used to investigate phase transitions in adamantane derivatives. researchgate.net For instance, changes in the Raman spectra can indicate the onset of an order-disorder transition in the solid state. researchgate.net

Crystallographic Studies and Molecular Conformation of this compound Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state. While the crystal structure of this compound itself is not widely reported in the provided context, studies on its derivatives offer insights into the effects of substitution on the adamantane framework. researchgate.netacs.org

Electronic Structure and Optical Properties Investigations of Methylated Adamantanes

The electronic and optical properties of this compound have been explored through a combination of spectroscopic experiments and theoretical calculations. univ-smb.frcolab.ws Investigations into a series of methylated adamantanes have utilized photoelectron spectroscopy to map the occupied valence electronic structure, while absorption and fluorescence spectroscopies have provided information on the unoccupied electronic structure and post-excitation behavior. colab.wsx-mol.net

These experimental spectra are often modeled using time-dependent density functional theory (TDDFT) and DFT. x-mol.netacs.org For instance, calculations for methylated adamantanes have been performed using the B3LYP functional for photoionization processes and the long-range corrected CAM-B3LYP functional for optical spectra, with a 6-311++G** basis set proving sufficient for a good correlation between theoretical and experimental results. acs.org

A key finding is that the highest occupied molecular orbital (HOMO) is typically localized on the carbon cage of the adamantane structure. univ-smb.fr In contrast, the lowest unoccupied molecular orbital (LUMO) is delocalized over the surface hydrogens of the cage. univ-smb.fr The addition of methyl groups, as in this compound, has been shown to induce a shift in the HOMO energy, which can be explained by the screening effect of the added alkyl groups. univ-smb.fr Interestingly, studies have shown that methylated adamantanes can fluoresce in the gas phase. colab.wsx-mol.net This is attributed to the fact that the HOMO-LUMO characteristics are similar to pristine diamondoids, where the HOMO is on the cage and the LUMO is on the surface hydrogens, which appears to enhance fluorescence rather than quench it. univ-smb.fr

Table 1: Computational Details for Electronic Structure Analysis of Methylated Adamantanes

| Property | Method/Functional | Basis Set | Application |

|---|---|---|---|

| Ground State Geometries | DFT (B3LYP) | 6-311++G** | Optimization of molecular structure |

| Photoelectron Spectra | DFT (B3LYP) | 6-311++G** | Modeling of ionization processes |

| Optical Spectra | TDDFT (CAM-B3LYP) | 6-311++G** | Calculation of absorption and fluorescence |

This table is generated based on data from reference acs.org.

Molecular Dynamics Simulations for this compound System Analysis

Molecular dynamics (MD) simulations, particularly those using reactive force fields (ReaxFF), have been employed to study the thermal decomposition of this compound, especially in an oxygen atmosphere. univ-smb.frresearchgate.net These simulations can model the formation and breaking of chemical bonds during reactions, providing detailed insights into complex reaction mechanisms at a microscopic level. researchgate.net

ReaxFF-MD simulations have revealed that the thermal decomposition of this compound involves processes of dehydrogenation and ring-opening. univ-smb.fr The decay of the molecule is dependent on factors like temperature and the concentration of oxygen. univ-smb.fr The bridgehead carbon atom is identified as the initial site for dehydrogenation and also serves as an active site for the opening of the adamantane cage. univ-smb.fr

A comparative analysis with adamantane shows that this compound has a lower decomposition energy barrier, calculated to be in the range of 108.16–130.39 kJ/mol, whereas adamantane's barrier is between 130.72–142.61 kJ/mol. univ-smb.fr This suggests that the methyl group substitution influences its thermal stability.

Density Functional Theory (DFT) Applications in Reaction and Structure Prediction

Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems. madridge.org It has been widely applied to predict the structure and reactivity of adamantane derivatives. acs.org By calculating the total energy of different atomic arrangements, DFT can be used to optimize molecular geometries and confirm that these structures correspond to energy minima by calculating the frequencies of normal vibrations. acs.org

In the context of methylated adamantanes, DFT calculations using the B3LYP functional combined with a 6-31G* basis set have been used to study their structure and thermodynamic properties. acs.org Such calculations have been instrumental in revealing the thermodynamic preferences of different isomers of dimethyl-adamantane, and the results have shown good agreement with experimental findings. researchgate.net Furthermore, DFT has been used to model the vibrational spectra associated with the photoionization of the HOMO in methylated adamantanes, showing remarkable agreement with experimental valence photoelectron spectra. acs.org These theoretical spectra are crucial for interpreting experimental data and understanding the impact of methylation on the molecule's vibrational modes.

Reaction Pathway and Thermodynamic Analysis through Computational Methods

Computational methods are crucial for elucidating reaction pathways and analyzing the thermodynamics of chemical processes that may be difficult to study experimentally. For this compound, computational strategies have been used to map out its decomposition and isomerization reactions.

ReaxFF molecular dynamics simulations have identified the primary decomposition pathways for this compound (C₁₁H₁₈). univ-smb.fr Key initial steps include dehydrogenation to C₁₁H₁₆ or the loss of a methyl radical followed by further fragmentation. univ-smb.fr For example, one pathway proceeds via C₁₁H₁₈ → C₁₁H₁₅ → C₂H₄ + C₉H₁₁. univ-smb.fr The subsequent fragments then undergo further bond-breaking to form smaller linear hydrocarbons. univ-smb.fr The simulations also show that at lower temperatures, reactions with OH and HO₂ radicals are significant, while at higher temperatures, direct reaction with O₂ dominates. univ-smb.fr

DFT calculations have also been used to determine the thermodynamic characteristics of methyladamantanes, including their total energy and entropies of transformation. acs.org These calculations allow for the determination of Gibbs free energies of formation for various isomerization products, which show qualitative agreement with experimental data. acs.org Such thermodynamic data are vital for understanding the relative stability of different isomers and predicting the feasibility of reaction pathways.

Table 2: Key Decomposition Pathways and Energy Barrier for this compound

| Reaction Pathway | Description | Decomposition Energy Barrier (kJ/mol) |

|---|---|---|

| C₁₁H₁₈ → C₁₁H₁₆ | Dehydrogenation | 108.16–130.39 |

This table is generated based on data from reference univ-smb.fr.

Conclusion

Applications of 1 Methyladamantane in Advanced Materials and Catalysis

Utilization in Materials Science

The incorporation of 1-methyladamantane and its parent compound, adamantane (B196018), into materials has been a subject of extensive research. The bulky and rigid nature of the adamantane cage imparts significant improvements in the physical and chemical properties of polymers and nanomaterials.

Polymer and Nanomaterial Development leveraging this compound's Structure

The introduction of the adamantane framework, including its methylated forms, into polymer backbones or as pendant groups, leads to materials with enhanced properties. usm.eduacs.org The rigidity of the adamantane structure improves the thermal stability, glass transition temperature (Tg), and stiffness of polymers. usm.edunih.gov For instance, methacrylate (B99206) polymers containing adamantane show higher thermal and mechanical properties compared to conventional polymers like poly(methyl methacrylate) (PMMA). researchgate.net This is attributed to the diamond-like lattice structure of adamantane which restricts the movement of polymer chains. researchgate.net

The bulky nature of adamantane also disrupts regular polymer chain arrangement, which can decrease crystallinity and improve solubility. usm.edunih.gov This property is beneficial in creating amorphous materials with desirable characteristics. nih.gov Furthermore, polymers incorporating adamantane derivatives have been developed for various applications, including high-performance materials for electronics, optics, and aerospace, due to their excellent thermal and chemical resistance. riyngroup.com For example, acrylate-based resins containing methyladamantane have been designed for deep-UV lithography and have shown promise as resists in thermal nanoimprint lithography (NIL) for creating high-resolution patterns. nih.gov

The table below summarizes the effect of incorporating adamantane moieties into different polymer systems.

| Polymer System | Adamantane Derivative | Resulting Property Enhancement | Reference(s) |

| Polyimides | 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane | Higher glass transition temperature, better optical properties | rsc.org |

| Polyurethanes | 1,3-adamantanediol | Good mechanical properties, broad glass transition for shape memory effects | nih.gov |

| Methacrylates | 1-adamantyl methacrylate | Improved thermal and mechanical properties, higher refractive index | researchgate.net |

| Acrylates | Methyladamantane | Good thermal stability for nanoimprint lithography | nih.gov |

Fluorescent Nanomaterials Derived from Methylated Adamantanes

Recent research has demonstrated that methylated adamantanes can serve as building blocks for fluorescent nanomaterials. acs.orgnih.gov While functionalization of diamondoids often leads to the quenching of fluorescence, a series of methylated adamantanes has been shown to fluoresce in the gas phase. acs.orgnih.gov This discovery is a significant step toward the ability to fine-tune the electronic and optical properties of semiconductor nanoparticles for specific applications. acs.orgnih.gov

Studies have shown that the fluorescence quantum yields of adamantane-modified dyes can be significantly enhanced through supramolecular interactions. scilit.comnih.gov For example, when adamantane-modified fluorescent dyes complex with methylated beta-cyclodextrin, they can self-assemble into fluorescent supramolecular nanoparticles (FSNPs) in water, leading to a substantial improvement in their fluorescence quantum yields. scilit.comnih.gov This strategy has been used to develop organelle-targeting probes with enhanced fluorescence for cell imaging. scilit.com

The table below presents the fluorescence quantum yields of adamantane-modified dyes before and after interaction with methyl-β-cyclodextrin.

| Adamantane-Modified Dye | Fluorophore | Initial Quantum Yield | Quantum Yield with Methyl-β-cyclodextrin | Reference(s) |

| Coum-Ad | Coumarin | Low | 69.8% | scilit.comnih.gov |

| NP-Ad | 1,8-naphthalimide | Low | 32.9% | scilit.comnih.gov |

| NR-Ad | Nile Red | Low | 41.3% | scilit.comnih.gov |

Design of Materials with Tailored Optical, Electrical, and Mechanical Properties

The incorporation of this compound and other adamantane derivatives allows for the precise tailoring of material properties.

Optical Properties: Adamantane-containing polymers often exhibit high optical transparency and an increased refractive index. researchgate.netriyngroup.comrsc.org For instance, polyimides derived from adamantane-containing diamines show excellent optical transparency with over 80% transmittance at 400 nm. rsc.org The introduction of a methyladamantane group into chiral diketopyrrolo[3,4-c]pyrrole (DPP) dyes has been shown to influence their photophysical properties, impacting their absorption and emission spectra. rsc.org

Electrical Properties: The inclusion of adamantane can lower the dielectric constant of polymers. nih.gov This is a desirable characteristic for materials used in microelectronics. Pyrene-adamantane derivatives have been synthesized for use in organic electroluminescent (EL) devices, demonstrating high brilliance and thermal stability due to the adamantane moiety preventing crystallization. tytlabs.co.jp

Mechanical Properties: The rigid adamantane cage significantly enhances the mechanical strength and stiffness of polymers. usm.eduriyngroup.com Methacrylate polymers with pendant adamantane groups show improved mechanical properties due to the restriction of polymer chain movement. researchgate.net Polyurethanes containing adamantane units have been developed as shape-memory materials with good mechanical properties and high shape fixation and recovery rates. nih.gov

Nanodiamond Synthesis and Nucleation Studies

Adamantane and its derivatives, including this compound, are considered fundamental building blocks for nanodiamonds, often referred to as diamondoids. researchgate.net They can serve as seed molecules in the synthesis of larger nanodiamonds. researchgate.netarxiv.org Research has shown that introducing adamantane into a hydrocarbon plasma can lead to the formation of higher diamondoids. researchgate.net The mechanism is thought to involve C2 radicals as a critical first step in the nucleation of nanodiamonds. researchgate.net

Studies using dielectric barrier discharges in microreactors have investigated the synthesis of diamondoids from adamantane, with hydrogen playing a crucial role in the growth process. researchgate.net Furthermore, it has been demonstrated that diamond can be grown under conditions where organic seed molecules like adamantane are stable, which is a key step toward the engineered growth of nanodiamonds with specific properties. arxiv.org In some experiments, nanodiamonds were successfully grown from an adamantylamine seed and a paraffin (B1166041) wax carbon source. arxiv.org

Role in Catalysis

The bulky and rigid structure of the adamantane framework is also leveraged in the field of catalysis, particularly in the design of organocatalysts.

Organocatalytic Systems Utilizing this compound Analogues

Analogues of this compound are utilized in various organocatalytic systems. The steric bulk of the adamantyl group plays a crucial role in influencing the selectivity and efficiency of catalytic reactions. uq.edu.au Adamantyl-containing cinchona-based catalysts have been developed for the enantioselective and diastereoselective ring-opening of aziridines. acs.orgacs.org

A notable example is the development of 2-azaadamantane (B3153908) N-oxyl (AZADO) and its methylated analogue, 1-Me-AZADO, as highly efficient organocatalysts for the oxidation of alcohols. nih.gov These catalysts show superior performance compared to the commonly used TEMPO catalyst, especially in the oxidation of sterically hindered alcohols, leading to excellent yields of the corresponding carbonyl compounds. nih.gov The adamantane scaffold has been instrumental in the development of numerous successful catalysts, highlighting its importance in ligand design for both metal and organocatalysis. uq.edu.auresearchgate.net

Metal-Complex Catalysis Involving Adamantane Derivatives

The unique, rigid, and bulky structure of the adamantane cage, including this compound, has made its derivatives valuable components in the design of ligands for metal-complex catalysis. These derivatives are instrumental in creating sterically demanding and electronically distinct environments around a metal center, which can significantly influence the activity, selectivity, and stability of the catalyst.

Ruthenium complexes have been shown to be effective catalysts for the alkylation of adamantane. researchgate.net For instance, the alkylation of adamantane and 1-bromoadamantane (B121549) with alkyl halides can be achieved with high yields (70–98%) in the presence of ruthenium-containing catalysts. researchgate.net The bulky adamantyl group can also be incorporated into ligands for other transition metals like palladium, rhodium, and iridium, influencing the outcomes of various catalytic transformations. cuni.czuq.edu.au For example, palladium(II) acetate (B1210297) has been used to catalyze the arylation of adamantane derivatives. cuni.cz

The functionalization of the adamantane scaffold itself often relies on metal-complex catalysis. researchgate.net A variety of catalytic methods, including organometallic-Zn and Mg reagent-mediated Negishi cross-coupling reactions, have been employed to selectively functionalize the adamantane framework. researchgate.net These reactions allow for the introduction of various functional groups, which can then serve as coordination sites for metal ions, leading to the formation of novel catalysts.

Adamantane-derived ligands, such as N-heterocyclic carbenes (NHCs), phosphines, and Schiff bases, have been synthesized and utilized in catalysis. uq.edu.auresearchgate.net The first crystalline NHC catalyst reported by Arduengo featured di(1-adamantyl) groups. uq.edu.au The steric bulk of the adamantyl substituents is thought to contribute to the formation of coordinatively unsaturated metal complexes, which can accelerate the rate of catalytic cycles, including oxidative addition steps. uq.edu.au This allows for reactions to proceed under milder conditions. uq.edu.au

Furthermore, the rigid adamantane backbone can be used to construct multimetallic complexes. By functionalizing the adamantane core with multiple ligating groups, it is possible to create catalysts with multiple active sites, which can be advantageous in certain reactions. uq.edu.au

Heterogeneous Catalysis with Adamantane-Related Structures (e.g., Zeolites, Sulfated Metal Oxides)

The application of adamantane and its derivatives extends into the realm of heterogeneous catalysis, where solid materials are used to catalyze reactions. Zeolites and sulfated metal oxides are prominent examples of such catalysts where adamantane-related structures play a role, either as templates, probes, or components of the catalytic system.

Zeolites:

Zeolites are crystalline aluminosilicates with a porous structure of molecular dimensions, making them highly effective as shape-selective catalysts. researchgate.netmdpi.comuni-muenster.de The synthesis and modification of zeolites can involve adamantane derivatives. The formation of adamantane and this compound from tricyclo[5.2.1.02,6]decane and tricyclo[6.2.1.02,7]undecane, respectively, has been used to study the rearrangement properties of zeolites. researchgate.net The active sites within the zeolite, believed to be highly acidic Brønsted sites, facilitate these isomerizations through carbenium ion intermediates. researchgate.net

Different types of zeolites, such as H-type Y zeolites (H-USY), have been investigated for their catalytic activity in adamantane synthesis, with H-USY showing good activity and selectivity. researchgate.net The thermal stability of H-USY also makes it a suitable candidate for catalyst recycling. researchgate.net The microporous structure of conventional zeolites can sometimes limit their application to reactions involving smaller molecules. To address this, mesoporous zeolites have been developed, offering improved diffusion for bulkier molecules. mdpi.com

Sulfated Metal Oxides:

Sulfated metal oxides, such as sulfated zirconia (SO4²⁻/ZrO₂), are classified as solid superacids and are potent catalysts for various hydrocarbon transformations, including isomerization. dss.go.thrsc.org These materials exhibit extremely high acidity and can catalyze reactions like the isomerization of n-butane to isobutane (B21531) at low temperatures. dss.go.th

The catalytic activity of sulfated metal oxides is attributed to the generation of highly acidic sites upon sulfation of the metal oxide precursor. dss.go.th While the direct incorporation of this compound into the structure of these catalysts is not a primary focus, the use of adamantane as a reactant or probe molecule helps in characterizing the nature of the active sites and the reaction mechanisms on these superacidic surfaces. For instance, strong solid acid catalysts comprising a sulfated Group IVB metal oxide and a Group VIII metal have been used for the isomerization of paraffins in the presence of adamantane. google.com

Nanocatalysis Applications

The integration of adamantane derivatives, including this compound, into nanomaterials has opened up new avenues in nanocatalysis. The unique properties of adamantane, such as its rigidity, lipophilicity, and well-defined structure, make it a valuable building block for creating sophisticated nanostructured catalysts. researchgate.net

Adamantane scaffolds can be used as polyhedral building units to construct three-dimensional porous supramolecular structures and nanomaterials. acs.org These materials can be purely organic or hybrid metal-organic frameworks, and they find applications in heterogeneous transition metal catalysis and organocatalysis. acs.org The high surface area and controlled porosity of these adamantane-based nanomaterials can lead to confinement effects that alter reaction kinetics compared to homogeneous systems, influencing chemo- and enantioselectivity. acs.org

Copper nanoparticles have been utilized as catalysts in the N-arylation of adamantane-containing amines. researchgate.net These nanocatalysts have demonstrated high efficiency and can be recycled multiple times without a significant loss in yield. researchgate.net The use of nanocatalysts often allows for milder reaction conditions compared to traditional methods.

Furthermore, adamantane derivatives have been incorporated into mesoporous silica (B1680970) nanoparticles (MSNs) to create nanocarriers for drug delivery, a field closely related to nanocatalysis in its use of functionalized nanoparticles. researchgate.net While the primary application is therapeutic, the principles of surface functionalization and controlled release are relevant to the design of advanced catalytic systems.

The synthesis of diamondoids, of which adamantane is the smallest member, has been explored using microplasma reactors for the synthesis of nanomaterials. researchgate.net This indicates the potential for plasma-based technologies in creating adamantane-based nanostructures for various applications, including catalysis.

Medicinal Chemistry Applications of 1 Methyladamantane Derivatives

1-Methyladamantane as a Scaffold for Drug Development

The this compound moiety serves as a versatile scaffold in drug design due to its distinctive physicochemical properties. Its bulky and rigid nature can enhance the metabolic stability of a drug molecule by sterically hindering access of metabolic enzymes. This inherent stability, combined with its high lipophilicity, can improve a compound's ability to cross cellular membranes, including the blood-brain barrier, which is particularly advantageous for developing drugs targeting the central nervous system (CNS). publish.csiro.auontosight.ai

The tetrahedral arrangement of the adamantane (B196018) cage allows for precise, three-dimensional positioning of functional groups. This enables a more effective exploration of the binding pockets of biological targets such as enzymes and receptors. publish.csiro.au By modifying the substituents on the this compound core, medicinal chemists can fine-tune the pharmacological properties of a lead compound to optimize its potency, selectivity, and pharmacokinetic profile. The synthesis of such derivatives often begins with the functionalization of this compound, for example, through bromination followed by reactions like the Ritter-type amidation to introduce carboxamide functionalities. vulcanchem.com

Biological Activity Studies of this compound Derivatives

The unique structural features of this compound have spurred investigations into the biological activities of its derivatives across various therapeutic areas.

Antiviral Agent Research (e.g., Ebola Virus Inhibitors)

A significant area of research for adamantane derivatives has been in the field of virology. Building on the legacy of the antiviral drug amantadine, which contains an unsubstituted adamantane core, researchers have explored this compound derivatives for their potential against a range of viruses.

Notably, adamantane carboxamides have been identified as a promising class of inhibitors of the Ebola virus (EBOV). colab.wsresearchgate.net The Ebola virus enters host cells through endocytosis, and its glycoprotein (B1211001) (GP) is crucial for this process. unipd.it A specific derivative, (1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide, has demonstrated notable in vitro activity against the Ebola virus, with a half-maximal effective concentration (EC₅₀) of less than 1 µM. vulcanchem.comacs.org The development of scalable synthetic routes to produce such chiral methyl-phenyl-adamantane carboxamides is crucial for advancing their biological investigation. acs.org Research in this area has also led to the identification of adamantane dipeptides as inhibitors of EBOV infection. researchgate.net

| Compound | Virus | Activity |

| (1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide | Ebola Virus | EC₅₀ < 1 µM |

| Adamantane-monoterpene hybrids | Orthopoxviruses | IC₅₀: 10–50 μM |

Anti-Inflammatory Mechanisms Investigated

Derivatives of this compound have also been investigated for their anti-inflammatory properties. The mechanism of action for some of these compounds is believed to involve the inhibition of inflammatory cytokine production. For instance, this compound has been suggested to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6 by binding to the cyclooxygenase (COX) enzyme. biosynth.com

Furthermore, specific thiol derivatives of adamantane have been shown to reduce the expression of COX-2 by 40-60% in murine models. vulcanchem.com A series of adamantane-containing molecules with different linking bridges, such as oxime esters and amides, have been synthesized and evaluated for their ability to inhibit phlogistic-induced mouse paw edema. nih.gov Some of these compounds exhibited anti-inflammatory activity comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac. nih.gov

| Derivative Class | Mechanism/Effect |

| This compound | Inhibition of TNF-α, IL-1β, and IL-6 production via COX binding. biosynth.com |

| Adamantane thiol derivatives | Reduction of COX-2 expression. vulcanchem.com |

| Adamantane oxime esters and amides | Inhibition of mouse paw edema. nih.gov |

Research in Neurological Disorders

The lipophilic nature of the this compound scaffold makes it particularly suitable for developing drugs that target the central nervous system. A prominent example of an adamantane derivative used in neurological disorders is Memantine, which is the 3,5-dimethyl derivative of 1-aminoadamantane. nih.gov Memantine is a low to moderate affinity, non-competitive NMDA receptor antagonist. nih.govgoogle.ru It preferentially binds to the NMDA receptor-operated cation channels, thereby blocking the effects of the excitatory neurotransmitter glutamate (B1630785). nih.gov This mechanism of action is beneficial in conditions like Alzheimer's disease where excessive glutamate stimulation can lead to neuronal excitability and damage. nih.gov

The success of Memantine has encouraged further research into other adamantane derivatives for a variety of neurological and neurodegenerative diseases. google.ru The ability of these compounds to act as anticonvulsants has also been linked to their blocking of the NMDA receptor channel. google.com

Anticancer Research Applications

The potential of this compound derivatives in cancer therapy is an emerging area of investigation. The adamantane moiety can be incorporated into various molecular frameworks to create novel anticancer agents. For example, adamantane-containing dihydropyrimidine (B8664642) (DHPM) derivatives have been synthesized and screened for their cytotoxicity against human non-small cell lung cancer (NSCLC) cell line A-549. Several of these compounds demonstrated significant activity, with IC₅₀ values in the low micromolar range. The mechanism of action for these compounds is suggested to be the induction of apoptotic cell death.

In one study, a series of adamantane-containing DHPMs were evaluated, and compound IIb, in particular, showed a potent IC₅₀ value of 1.03 µg/mL against the A549 cell line. Further analysis indicated that these compounds induced apoptosis, with compound IIb leading to the highest percentage of apoptotic cells.

| Compound | Cell Line | IC₅₀ (µg/mL) | Apoptotic Cells (%) |

| IIb | A-549 | 1.03 | 43.33 |

| IIj | A-549 | 8.36 | 32.73 |

| IId | A-549 | 10.38 | 28.35 |

| IIg | A-549 | 16.04 | 21.35 |

Structure-Activity Relationship (SAR) Studies of this compound Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. These studies systematically alter the chemical structure of a lead compound to understand how these changes affect its biological activity.

For adamantane carboxamide derivatives, several key SAR findings have been reported. For instance, in the context of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, N-methylation of the carboxamide was found to enhance metabolic stability. vulcanchem.com The nature of the aromatic substituents attached to the carboxamide linker also plays a significant role in potency. vulcanchem.com

In the development of antiviral agents, SAR studies on adamantane dipeptide inhibitors of the Ebola virus have been instrumental in identifying more potent analogs. researchgate.net These studies help in understanding the steric and electronic requirements of the binding site and guide the design of new derivatives with improved efficacy. Key modifications often involve altering the substituents on the adamantane core, changing the linker between the adamantane and other pharmacophoric groups, and modifying the terminal functional groups. For example, chlorination at the 3-position of the adamantane ring in some derivatives was found to improve selectivity but also increase cytotoxicity. vulcanchem.com

Bioisosteric and Chirality Considerations in this compound Drug Design

The strategic incorporation of the this compound moiety in drug design is influenced by key medicinal chemistry principles, namely bioisosterism and chirality. These concepts are pivotal in optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile.

Bioisosteric Replacement

Bioisosterism, the substitution of a molecular fragment with another that has similar physical or chemical properties, is a widely used strategy in drug development. drughunter.comajptr.comslideshare.net The adamantane cage, including its 1-methyl derivative, serves as a versatile bioisostere for various chemical groups, most notably phenyl rings. sci-hub.seacs.org This is attributed to its comparable size, shape, and lipophilicity, which can lead to similar or improved biological activity. drughunter.comsci-hub.se

The replacement of a phenyl group with an adamantane moiety can offer several advantages:

Improved Metabolic Stability: The rigid, saturated nature of the adamantane core makes it resistant to metabolic degradation, potentially increasing a drug's half-life. acs.org

Modulation of Physicochemical Properties: The introduction of the bulky and lipophilic adamantane group can significantly alter a molecule's solubility, permeability, and protein binding characteristics. rsc.orgresearchgate.net

Enhanced Target Binding: In some cases, the three-dimensional structure of the adamantane cage can lead to more favorable interactions within a biological target's binding site compared to a planar phenyl ring. sci-hub.se

An illustrative example is the development of analogs of the Bcl-2-Bak protein-protein interaction inhibitor ABT-737, where an adamantane moiety was successfully used to replace two phenyl rings that adopt a π–π stacked arrangement. sci-hub.se However, the success of such a replacement is highly context-dependent, and in some instances, adamantyl derivatives have shown lower potency compared to their phenyl counterparts. acs.org

Table 1: Comparison of Phenyl and Adamantyl Groups as Bioisosteres

| Feature | Phenyl Group | Adamantyl Group |

| Structure | Planar, aromatic | Rigid, three-dimensional cage |

| Lipophilicity | Moderate | High |

| Metabolic Stability | Susceptible to oxidation | Generally stable |

| Synthetic Accessibility | Often readily available | Can be more challenging to synthesize |

Chirality

The introduction of a methyl group at the 1-position of the adamantane scaffold can create a chiral center, particularly when other bridgehead positions are substituted with different groups. wikipedia.org Adamantane derivatives with substituents at all four nodal carbon sites are chiral. wikipedia.org The synthesis and biological evaluation of individual enantiomers of chiral this compound derivatives are crucial aspects of drug discovery. enamine.netmdpi.com

The biological activity of chiral drugs can differ significantly between enantiomers. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for undesirable side effects. Therefore, the stereoselective synthesis of this compound derivatives is of great interest in medicinal chemistry. mdpi.com

Recent research has focused on developing scalable synthetic routes to chiral this compound building blocks. enamine.netacs.org For instance, a chiral 3-methyl-5-phenyladamantane-1-carboxylic acid has been synthesized and identified as a key precursor for a promising antiviral agent against the Ebola virus. acs.org The separation of enantiomers is often achieved using techniques like chiral chromatography. enamine.netacs.org

The influence of chirality is expected to be more pronounced with larger substituents at the chiral center. rsc.org The distinct three-dimensional arrangement of atoms in each enantiomer can lead to different binding affinities and selectivities for their biological targets.

Table 2: Key Chiral this compound Derivatives in Research

| Compound Name | Biological Target/Activity | Research Focus |

| (1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid | Precursor for antiviral agents | Scalable synthesis and chiral resolution acs.org |

| (S)-1-(adamantan-1-ylamino)-3-(1H-indol-4-yloxy)-propan-2-ol | Potential neurotransmitter receptor or enzyme inhibitor | Exploration of biological activity ontosight.ai |

Emerging Research Frontiers and Future Perspectives

Advanced Integration of 1-Methyladamantane with Nanotechnology

The integration of this compound and its derivatives with nanotechnology is a rapidly evolving area. The inherent properties of the adamantane (B196018) cage, such as its rigidity, thermal stability, and defined geometry, make it an attractive building block for creating novel nanomaterials. researchgate.net

One area of focus is the use of adamantane derivatives in the synthesis of diamondoids, which are essentially molecular-sized diamonds. researchgate.net These have potential applications in various nanotechnology fields. Research has shown that introducing adamantane into a hydrocarbon plasma can lead to the formation of higher diamondoids. researchgate.net Microplasmas, valued for their small size and low power consumption, are being increasingly utilized for the synthesis of such nanomaterials. researchgate.net

Furthermore, the functionalization of diamondoids, including methylated adamantanes, is being explored to tailor their electronic and optical properties. Recent studies have demonstrated that methylated adamantanes can exhibit fluorescence in the gas phase, a significant finding as many other functionalized diamondoids experience fluorescence quenching. acs.org This opens up possibilities for creating new fluorescent nanomaterials for applications like fluorescent tags and security inks. acs.org

Supramolecular and Host-Guest Chemistry Involving this compound

The adamantyl group of this compound is a classic guest molecule in the field of supramolecular and host-guest chemistry. Its size, shape, and hydrophobicity allow it to form stable inclusion complexes with various host molecules.

A prominent example is the interaction between adamantane derivatives and cyclodextrins. nih.govnih.gov Cyclodextrins are toroidal-shaped polysaccharides with a hydrophobic inner cavity that can encapsulate guest molecules like this compound. nih.gov The formation of these host-guest complexes is a subject of extensive study, with techniques like Fluorescence Correlation Spectroscopy (FCS) being employed to determine the stoichiometry and association equilibrium constants. nih.gov Studies have shown a 1:1 stoichiometry for the complex between an adamantane derivative and β-cyclodextrin, with a high association equilibrium constant, indicating a strong binding affinity. nih.gov The understanding of these interactions is crucial for applications in areas like drug delivery. nih.gov

Another significant host molecule is cucurbituril. nih.govwikipedia.org Cucurbit acs.orguril, in particular, forms an exceptionally stable host-guest complex with adamantane, with an association constant in the order of 10¹⁴ M⁻¹. nih.gov This strong, non-covalent interaction is being explored for applications in pretargeted PET imaging, where the high stability and biocompatibility of the complex are highly advantageous. nih.gov

| Host Molecule | Guest Molecule | Key Findings | Potential Applications |

|---|---|---|---|

| β-Cyclodextrin | Adamantane Derivatives | Forms 1:1 inclusion complexes with high association constants. nih.govnih.gov | Drug delivery systems. nih.gov |

| Cucurbit acs.orguril | Adamantane | Forms a highly stable host-guest complex (Ka ~10¹⁴ M⁻¹). nih.gov | Pretargeted PET imaging. nih.gov |

Green Chemistry Approaches in this compound Synthesis and Functionalization

In line with the growing emphasis on sustainable chemical processes, researchers are exploring greener methods for the synthesis and functionalization of this compound. Traditional methods often involve harsh reagents and conditions.

Recent advancements have focused on developing scalable and more environmentally friendly synthetic routes. For instance, a scalable and cost-effective synthesis of this compound and its derivatives has been reported, which is crucial for making these compounds more accessible for research and industrial applications. enamine.netacs.orgacs.org These optimized syntheses can pave the way for more extensive studies into the biological activities of adamantane-based compounds. enamine.net

Furthermore, the development of catalytic systems for the functionalization of adamantanes under milder conditions is an active area of research. This includes the use of various catalysts for reactions like hydrogenolysis to produce this compound from its functionalized precursors. researchgate.net The focus is on creating efficient and reusable catalyst systems to minimize waste and energy consumption. researchgate.net

Development of Advanced Analytical Methodologies for this compound Characterization

The accurate characterization of this compound and its derivatives is essential for both fundamental research and practical applications. Due to the structural complexity and the presence of numerous isomers in adamantane-related compounds, advanced analytical techniques are indispensable. sysydz.net

Mass spectrometry, particularly in combination with gas chromatography (GC-MS), is a cornerstone for the identification and quantification of diamondoids. sysydz.net More sophisticated techniques like gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) and two-dimensional gas chromatography-time-of-flight mass spectrometry (GC-TOFMS) are being utilized to resolve controversies in the identification of specific adamantane derivatives. sysydz.net These methods provide enhanced separation and more detailed fragmentation patterns, aiding in the unambiguous identification of isomers. sysydz.net

Spectroscopic techniques also play a vital role. For instance, photoelectron spectroscopy is used to map the occupied valence electronic structure of methylated adamantanes, while absorption and fluorescence spectroscopies provide information about their unoccupied electronic structure and post-excitation behavior. acs.org The combination of experimental data with theoretical calculations is crucial for a comprehensive understanding of the structure-property relationships in these molecules. acs.org

| Analytical Technique | Application in this compound Research | Key Advantages |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Qualitative and quantitative analysis of adamantane derivatives. sysydz.net | Widely used, good performance for routine analysis. sysydz.net |

| GC-Triple Quadrupole MS & GC-TOFMS | Resolving isomeric complexity and confirming peak identities. sysydz.net | Enhanced selectivity and mass resolution for complex mixtures. sysydz.net |

| Photoelectron Spectroscopy | Mapping the valence electronic structure. acs.org | Provides direct information on molecular orbital energies. acs.org |

| Fluorescence Spectroscopy | Investigating optical properties and fluorescence behavior. acs.org | Highly sensitive for studying excited state dynamics. acs.org |

Computational Design and Predictive Modeling for Novel this compound Applications

Computational chemistry has become an invaluable tool for understanding the properties of this compound and for designing new applications. jocpr.commadridge.org Quantum chemical calculations, such as Density Functional Theory (DFT), are used to study the structure, thermodynamic properties, and reactivity of adamantane derivatives. madridge.orgdergipark.org.tr

These computational methods allow for the prediction of various properties, which can guide experimental work. For example, DFT calculations have been used to investigate the electronic and optical properties of methylated adamantanes, providing insights that are in good agreement with experimental spectroscopic data. acs.org ReaxFF molecular dynamics simulations are employed to study the thermal decomposition and oxidation mechanisms of adamantane and this compound, which is crucial for their application as high-energy-density fuels. univ-smb.frresearchgate.net

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is also being applied to adamantane derivatives. jocpr.com These models aim to correlate the chemical structure with biological activity or physical properties, which can accelerate the discovery of new compounds with desired characteristics. jocpr.com Such predictive approaches are essential for efficiently screening large numbers of potential candidates for various applications, from pharmaceuticals to materials science. github.io

Q & A

Q. How should researchers handle phase transitions during experimental design involving this compound?

- Methodological Answer : Phase diagrams indicate this compound exists as a solid crystal below ~55°C and transitions to liquid above this range . To avoid unintended solidification during reactions, maintain temperatures >60°C. For storage, use airtight containers at room temperature with desiccants to prevent sublimation .

Advanced Research Questions

Q. What experimental strategies minimize byproduct formation during alkylation of adamantane derivatives?

- Methodological Answer : Competing pathways (e.g., hydride transfer vs. alkylation) can be suppressed by using excess methylating agents (e.g., methylmagnesium bromide) and polar solvents (ether) to stabilize intermediates . Kinetic control via shorter reaction times (<30 min) reduces adamantane contamination , while thermodynamic control (prolonged heating) favors this compound over 2-methyladamantane .

Q. How can researchers reconcile discrepancies in isomer distribution across synthesis methods?

- Methodological Answer : Contradictions arise from differing mechanisms: Grignard alkylation proceeds via SN2 displacement , whereas acid-catalyzed rearrangements (e.g., H₂SO₄ or AlBr₃) involve carbocation intermediates that form 2-methyladamantane before isomerizing to this compound . To validate mechanisms, isotopic labeling (e.g., ¹³C) and time-resolved GC-MS can track intermediate stability .

Q. What mechanistic insights explain the preferential formation of this compound over 2-methyladamantane?

- Methodological Answer : The 1-methyl isomer is thermodynamically favored due to reduced steric strain compared to 2-methyladamantane, which occupies a more crowded bridgehead position . Computational studies (e.g., Schleyer’s strain theory) and ¹³C NMR data corroborate this, showing lower chemical shift anisotropy for this compound .

Q. How do extraction methods influence the detection of this compound in complex matrices?

- Methodological Answer : Supercritical CO₂ extraction (SFE-CO₂) selectively isolates this compound from plant matrices (e.g., Pelargonium graveolens), but co-extraction with terpenes requires tandem GC-MS or LC-MS for unambiguous identification . Freeze-drying preserves volatile adamantanes better than air-drying .

Data Contradictions and Validation

Q. Why do some studies report adamantane as a major byproduct, while others achieve high this compound yields?

- Methodological Answer : Contamination with adamantane often stems from incomplete alkylation or hydride abstraction during acid-catalyzed reactions . Reproducibility requires strict control of Grignard reagent purity, solvent dryness, and reaction vessel inertness . Cross-validate yields using independent methods (e.g., NMR integration vs. GC area%) .

Q. How reliable are melting point and density data for assessing this compound purity?

- Methodological Answer : Reported melting points (95–97.8°C) and density (0.974 g/cm³) are sensitive to isomer contamination. Differential scanning calorimetry (DSC) and X-ray crystallography provide higher accuracy for phase-pure samples .

Methodological Best Practices

Q. What protocols ensure reproducible synthesis and characterization in multi-lab studies?

- Methodological Answer : Follow ACS guidelines:

- Synthesis : Document reagent ratios, reaction times, and purification steps (e.g., sublimation or column chromatography ).

- Characterization : Include ¹H/¹³C NMR, GC-MS, and elemental analysis for new compounds .

- Data Reporting : Use SI for raw chromatograms and spectral data to enable independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.